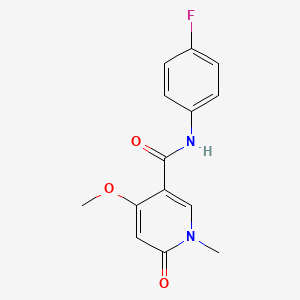

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxamide group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with a β-keto ester under acidic or basic conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: N-oxides of the dihydropyridine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Research: It is used as a probe to study the interactions of dihydropyridine derivatives with biological macromolecules

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels in cell membranes. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac workload .

Comparison with Similar Compounds

Similar Compounds

N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound also contains a fluorophenyl group but differs in the presence of a nitrothiophene moiety.

N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar in having a fluorophenyl group but with different functional groups attached.

Uniqueness

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a dihydropyridine ring with a methoxy and carboxamide group, which imparts distinct electronic and steric properties. This makes it particularly effective in its interactions with calcium channels compared to other similar compounds .

Biological Activity

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse biological activities. Its structure includes:

- Fluorophenyl group : Enhances lipophilicity and bioactivity.

- Methoxy group : May contribute to the modulation of receptor interactions.

- Carboxamide functional group : Often associated with increased solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism : The compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways, as evidenced by its ability to activate caspases and alter mitochondrial membrane potential .

- Case Study : In vitro tests demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including HeLa and MCF-7 cells .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects:

- Mechanism : It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .

- Research Findings : In animal models of inflammation, administration of the compound significantly reduced symptoms associated with conditions like asthma and rheumatoid arthritis .

Neuroprotective Properties

Emerging research suggests neuroprotective potential:

- Mechanism : The compound appears to protect neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival .

- Case Study : In models of cerebral ischemia, the compound improved outcomes by reducing infarct size and enhancing neurological function post-reperfusion injury .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as follows:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 3–5 hours |

| Metabolism | Hepatic |

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3/c1-17-8-11(12(20-2)7-13(17)18)14(19)16-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDENQHSPEPMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.